8-Methoxy-8H-isothiazolo[5,4-b]indole
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Overview
Description
Sinalexin is a potent antifungal phytoalexin produced by cruciferous plants. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Sinalexin plays a crucial role in plant defense mechanisms, particularly against fungal pathogens such as Leptosphaeria maculans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sinalexin involves several steps. One of the key intermediates in its synthesis is 3-formylindolyl-2-sulfonic acid. The synthetic route typically starts with the reductive bioconversion of brassilexin to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to form 3-formylindolyl-2-sulfonic acid .
Industrial Production Methods: The process would require optimization for large-scale production, including the use of high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: Sinalexin undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary detoxification pathways involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of sinalexin include sodium hydride (NaH), methyl iodide (MeI), and acetic anhydride (Ac2O). Reaction conditions often involve the use of dry tetrahydrofuran (THF) as a solvent and stirring at room temperature .
Major Products Formed: The major products formed from the reactions of sinalexin include 3-aminomethyleneindole-2-thione and 3-formylindolyl-2-sulfonic acid. These intermediates are crucial for understanding the detoxification pathways and the antifungal activity of sinalexin .
Scientific Research Applications
Sinalexin has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture. Its potent antifungal properties make it a valuable compound for studying plant-pathogen interactions and developing sustainable crop protection strategies. Researchers have also explored its potential as a natural pesticide and its role in enhancing disease resistance in cruciferous crops .
Mechanism of Action
The mechanism of action of sinalexin involves its interaction with fungal pathogens. Sinalexin disrupts the cellular processes of the pathogens, leading to their detoxification and eventual death. The molecular targets and pathways involved include the reductive bioconversion of sinalexin to less toxic intermediates, which are then further metabolized by the pathogens .
Comparison with Similar Compounds
Similar Compounds: Sinalexin is similar to other cruciferous phytoalexins such as brassilexin, brassicanal A, spirobrassinin, and 1-methoxyspirobrassinin. These compounds share similar antifungal properties and are produced by cruciferous plants in response to pathogen attack .
Uniqueness of Sinalexin: What sets sinalexin apart from other similar compounds is its potent antifungal activity and its specific detoxification pathway. Unlike other phytoalexins, sinalexin undergoes a unique reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to form 3-formylindolyl-2-sulfonic acid .
Properties
Molecular Formula |
C10H8N2OS |
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Molecular Weight |
204.25 g/mol |
IUPAC Name |
4-methoxy-[1,2]thiazolo[5,4-b]indole |
InChI |
InChI=1S/C10H8N2OS/c1-13-12-9-5-3-2-4-7(9)8-6-11-14-10(8)12/h2-6H,1H3 |
InChI Key |
MCKJZUFMGOTAKT-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=CC=CC=C2C3=C1SN=C3 |
Origin of Product |
United States |
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